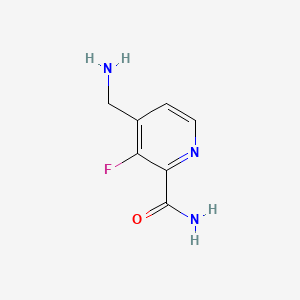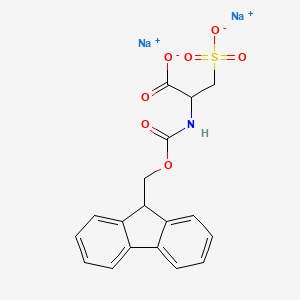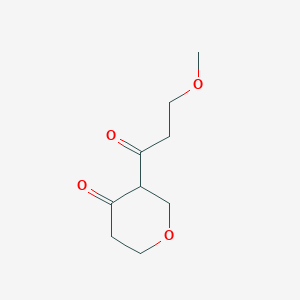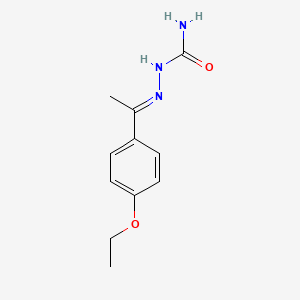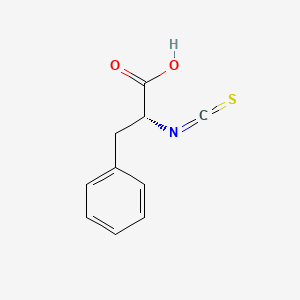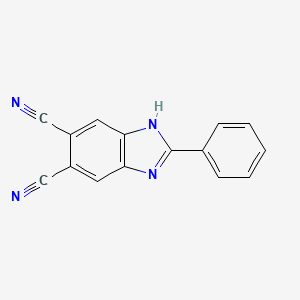
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- is a heterocyclic aromatic compound with the molecular formula C15H8N4. It is known for its unique structure, which consists of a benzimidazole ring fused with two cyano groups at positions 5 and 6, and a phenyl group at position 2.
Métodos De Preparación
The synthesis of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- typically involves the reaction of o-phenylenediamine with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzimidazole ring. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Análisis De Reacciones Químicas
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, and solvents such as ethanol and acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-amine: Known for its use in the synthesis of pharmaceuticals.
1H-Benzimidazole-5-carboxylic acid: Used in the development of new materials and as a precursor for various chemical reactions.
1H-Benzimidazole-2-thiol: Noted for its applications in coordination chemistry and as a corrosion inhibitor.
The uniqueness of 1H-Benzimidazole-5,6-dicarbonitrile, 2-phenyl- lies in its dual cyano groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
825613-16-9 |
|---|---|
Fórmula molecular |
C15H8N4 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
2-phenyl-1H-benzimidazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C15H8N4/c16-8-11-6-13-14(7-12(11)9-17)19-15(18-13)10-4-2-1-3-5-10/h1-7H,(H,18,19) |
Clave InChI |
HCPMWHDOUZIHNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C(=C3)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


